N,N-diethyl-2-iodo-3-methylbenzamide
Overview
Description
N,N-diethyl-2-iodo-3-methylbenzamide is a useful research compound. Its molecular formula is C12H16INO and its molecular weight is 317.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-diethyl-2-iodo-3-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-2-iodo-3-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Efficacy Against Various Insects : N,N-diethyl-3-methylbenzamide, commonly known as DEET, is effective against a variety of mosquitoes, flies, fleas, and ticks. Its protection efficacy depends on factors like formulation type, application pattern, and the environment (Qiu, Jun, & McCall, 1998).
Pharmacokinetics and Safety : DEET demonstrates rapid skin penetration and extensive biodistribution in both humans and animals. While generally considered safe for topical use, it has been associated with side effects such as seizures and dermatitis in some cases (Qiu, Jun, & McCall, 1998).
Cholinesterase Inhibition : DEET inhibits cholinesterase activity in both insect and mammalian nervous systems. This finding raises concerns about its safety, especially when used in combination with other chemicals (Corbel et al., 2009).
Formulation Techniques : Advances in formulation techniques can extend the duration of protection and reduce skin penetration of DEET. This is crucial for new product development (Qiu, Jun, & McCall, 1998).
Controlled-Release Formulations : Encapsulated DEET formulations can reduce skin absorption while maintaining effective evaporation rates. This approach could offer a balance between efficacy and safety (Karr, Speaker, & Kasting, 2012).
Potential in Drug Delivery : DEET can serve as a metal-organic framework synthesis solvent with phase-directing capabilities. This suggests potential applications in areas like drug delivery (Dodson et al., 2020).
Interaction with Other Compounds : DEET may alter the biodistribution properties of other compounds to which a subject is simultaneously exposed. This indicates a risk of side effects from such interactions (Qiu, Jun, & McCall, 1998).
properties
IUPAC Name |
N,N-diethyl-2-iodo-3-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c1-4-14(5-2)12(15)10-8-6-7-9(3)11(10)13/h6-8H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXJSGFBVIAPSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1I)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-iodo-3-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.